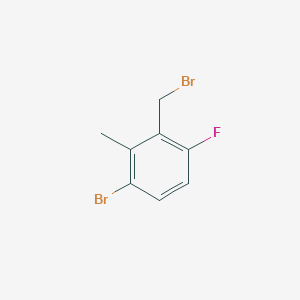

1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and methyl substituents on a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene typically involves the bromination of 4-fluoro-2-methylbenzyl bromide. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, purification, and isolation steps to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution (SN2): This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as hydroxide ions, alkoxides, or amines

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for further bromination are used under acidic conditions.

Major Products:

Nucleophilic Substitution: Products include substituted benzyl derivatives where the bromine atoms are replaced by nucleophiles.

Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or additional halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-methylbenzene: Lacks the additional bromomethyl and fluoro substituents, making it less reactive in certain substitution reactions.

1-Bromo-4-fluorobenzene: Similar in structure but lacks the methyl and bromomethyl groups, affecting its reactivity and applications.

1-Bromo-3-(bromomethyl)benzene: Lacks the fluoro substituent, which influences its electronic properties and reactivity.

Uniqueness: 1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene is unique due to the combination of bromine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern enhances its reactivity and makes it a valuable intermediate in organic synthesis and various research applications.

Biologische Aktivität

1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene, also known as a polyhalogenated aromatic compound, is characterized by its unique structure that includes multiple halogen substituents. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes and its implications in drug metabolism.

Chemical Structure and Properties

The chemical formula of this compound is C₇H₅Br₂F, with a molecular weight of approximately 263.92 g/mol. The presence of bromine and fluorine atoms significantly influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅Br₂F |

| Molecular Weight | 263.92 g/mol |

| Melting Point | Not specified |

| Solubility | Variable depending on solvent |

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes play a critical role in drug metabolism, and their inhibition can lead to altered pharmacokinetics when co-administered with other pharmaceuticals. Such interactions necessitate careful consideration during drug development to avoid adverse effects.

Case Study:

A study demonstrated that the compound significantly inhibited CYP1A2 activity, which is involved in the metabolism of various drugs including theophylline and caffeine. The inhibition was quantified using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of halogens enhances antimicrobial activity by increasing membrane permeability.

Table: Antimicrobial Efficacy

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The halogen substituents are believed to facilitate hydrophobic interactions with proteins, enhancing binding affinity and specificity. This mechanism is crucial for its inhibitory effects on cytochrome P450 enzymes.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore enhanced biological activities or reduced toxicity profiles. The modifications often aim at optimizing the balance between efficacy and safety in potential therapeutic applications.

Future Directions

Continued research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Investigations should include:

- Long-term toxicity studies to assess safety profiles.

- In vivo studies to better understand pharmacokinetics.

- Exploration of analogs to enhance desired biological activities while minimizing adverse effects.

Eigenschaften

IUPAC Name |

1-bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c1-5-6(4-9)8(11)3-2-7(5)10/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBGNZFKJYVSPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1CBr)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.